Linoleyl methane sulfonate
Overview
Description
Linoleyl methane sulfonate, with the chemical formula C19H36O3S , is an organic compound characterized by the presence of a sulfonate group attached to a linoleyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Mechanism of Action
Target of Action
Linoleyl methane sulfonate is a selective lipid-based vehicle used in drug delivery systems . The primary targets of this compound are likely the lipid bilayers of cells, where it can facilitate the transport of other molecules.
Mode of Action
It is known that methane sulfonate esters, a group to which this compound belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . This suggests that this compound may interact with its targets by inserting itself into lipid bilayers and altering their properties, thereby facilitating the transport of other molecules.
Biochemical Pathways
The sulfonation process, which involves the transfer of a sulfonate group from a universal sulfonate donor to an appropriate acceptor molecule, is a fundamental pathway . Sulfonated compounds undergo a notable alteration upon the introduction of the highly charged sulfonate group in their physiochemical properties . This suggests that this compound could potentially affect pathways related to cell membrane integrity and permeability.
Biochemical Analysis
Biochemical Properties
It is known to be a selective lipid-based vehicle for use in drug delivery systems . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the body to facilitate the delivery of drugs.
Molecular Mechanism
It is known that the compound is a selective lipid-based vehicle for use in drug delivery systems . This suggests that it may interact with biomolecules in the body to facilitate the delivery of drugs.
Transport and Distribution
As a lipid-based vehicle, Linoleyl methane sulfonate likely plays a role in the transport and distribution of drugs within cells and tissues
Subcellular Localization
As a lipid-based vehicle, it is likely involved in the transport and delivery of drugs to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linoleyl methane sulfonate is typically synthesized through the sulfonation of linoleyl alcohol. The reaction involves the treatment of linoleyl alcohol with methane sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous sulfonation processes. Sulfur trioxide is often used as the sulfonating agent, reacting with linoleyl alcohol in a controlled environment to produce the desired sulfonate. The reaction is highly exothermic and requires efficient cooling systems to maintain the desired temperature .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds present in the linoleyl chain.
Reduction: The sulfonate group can be reduced under specific conditions to yield the corresponding alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Products include epoxides and diols.
Reduction: The primary product is linoleyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Linoleyl methane sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of liposomes for drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery due to its ability to form stable micelles.
Industry: Utilized in the production of detergents and emulsifiers
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another surfactant commonly used in laboratory and industrial applications.
Cetyltrimethylammonium bromide: A cationic surfactant with similar properties.
Triton X-100: A nonionic surfactant used in biochemical research
Uniqueness: Linoleyl methane sulfonate is unique due to its specific structure, which combines the properties of a long-chain fatty acid with a sulfonate group. This combination provides excellent surfactant properties and makes it particularly effective in forming stable micelles for drug delivery .
Properties
IUPAC Name |
[(9Z,12Z)-octadeca-9,12-dienyl] methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7-,11-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFLSSAGKSQEHW-NQLNTKRDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51154-39-3 | |
Record name | Linoleyl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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